Normesuximide-d5: A Technical Guide for Researchers
Normesuximide-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Normesuximide-d5, a deuterated analog of Normesuximide. It is intended to serve as a comprehensive resource for professionals in research, analytical chemistry, and drug development, detailing its chemical properties, primary applications, and the methodologies for its use.
Introduction to Normesuximide-d5
Normesuximide-d5 is the stable isotope-labeled form of Normesuximide, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. Normesuximide, also known as N-desmethylmethsuximide, is the major and pharmacologically active metabolite of the anticonvulsant drug Methsuximide.[1] Methsuximide is a succinimide antiepileptic agent used in the treatment of absence (petit mal) seizures, particularly those refractory to other treatments.[2] Due to its near-identical chemical and physical properties to the unlabeled Normesuximide, Normesuximide-d5 serves as an ideal internal standard for quantitative bioanalytical assays.[3]
The primary application of Normesuximide-d5 is as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the precise quantification of Normesuximide in biological matrices.[3][4] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte, experiences similar ionization efficiency, and effectively compensates for matrix effects and variations during sample processing, leading to highly accurate and precise measurements.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Normesuximide-d5 is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 3-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)pyrrolidine-2,5-dione | |
| Synonyms | Normethsuximide-d5 | |
| CAS Number | 1185130-51-1 | |
| Molecular Formula | C₁₁H₆D₅NO₂ | |
| Molecular Weight | 194.24 g/mol | |
| Appearance | Off-White to Pale Yellow Solid | |
| Melting Point | 78-80°C | |
| Purity | >95% (by HPLC) | |
| Storage Temperature | 4°C | |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly) |
Mechanism of Action of the Parent Compound
The therapeutic effects of Methsuximide are largely attributed to its active metabolite, Normesuximide. Succinimide anticonvulsants, including Normesuximide, exert their anti-absence seizure effects primarily through the blockade of low-voltage-activated T-type calcium channels in thalamic neurons.
Thalamocortical neurons play a critical role in the generation of the characteristic 3-Hz spike-and-wave discharges seen in absence seizures. The rhythmic firing of these neurons is dependent on T-type calcium currents. By inhibiting these channels, Normesuximide reduces the flow of calcium ions into the neurons, which in turn suppresses the burst firing of these thalamocortical neurons and disrupts the synchronization of thalamocortical circuits, thereby preventing the manifestation of absence seizures.
Caption: Mechanism of action of Normesuximide.
Pharmacokinetic Data
The pharmacokinetic properties of the parent drug, Methsuximide, and its active metabolite, Normesuximide, are critical for understanding its therapeutic window and dosing regimen. Normesuximide-d5 is instrumental in accurately determining these parameters in pharmacokinetic studies.
| Parameter | Methsuximide | Normesuximide | Species | Reference |
| Half-Life | 1-4 hours | 26-80 hours | Human | |
| Half-Life | 1-3.5 hours | ~15 hours | Dog | |
| Time to Peak Plasma Concentration | 1-3 hours | - | Human | |
| Metabolism | Rapidly demethylated in the liver to Normesuximide | - | Human | |
| Excretion | <1% as unchanged drug in urine | - | Human |
Experimental Protocols
The following sections outline generalized experimental protocols for the quantitative analysis of Normesuximide in biological samples using Normesuximide-d5 as an internal standard. These protocols are intended as a guide and should be optimized for specific instrumentation and matrices.
LC-MS/MS Method for Quantification in Human Plasma
This protocol provides a framework for the analysis of Normesuximide in human plasma.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or quality control sample, add 10 µL of Normesuximide-d5 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient tailored to achieve separation.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Normesuximide and Normesuximide-d5 should be determined and optimized.
-
3. Data Analysis:
-
Integrate the peak areas for the analyte (Normesuximide) and the internal standard (Normesuximide-d5).
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Workflow for LC-MS/MS analysis.
GC-MS Method for Quantification in Urine
This protocol provides a general procedure for the analysis of Normesuximide in urine.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of urine sample, add 10 µL of Normesuximide-d5 internal standard working solution.
-
Adjust the pH of the sample as needed.
-
Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Derivatize the residue if necessary to improve volatility and chromatographic properties.
-
Reconstitute in a suitable solvent for GC injection.
2. GC-MS Analysis:
-
Gas Chromatography:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Injector: Splitless mode.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature ramp to ensure separation.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for Normesuximide and Normesuximide-d5.
-
3. Data Analysis:
-
Integrate the peak areas of the selected ions for the analyte and the internal standard.
-
Calculate the peak area ratio.
-
Generate a calibration curve and determine the concentration of the analyte in the samples as described for the LC-MS/MS method.
Conclusion
Normesuximide-d5 is an indispensable tool for researchers and scientists in the field of drug metabolism, pharmacokinetics, and clinical chemistry. Its use as an internal standard ensures the accuracy and reliability of quantitative assays for Normesuximide, the active metabolite of Methsuximide. This technical guide provides a foundational understanding of Normesuximide-d5, its application, and the methodologies for its use, empowering professionals to conduct high-quality research and development.
References
- 1. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Normesuximide-d5 | CAS 1185130-51-1 | LGC Standards [lgcstandards.com]
- 3. Normesuximide-d5 | CAS 1185130-51-1 | LGC Standards [lgcstandards.com]
- 4. medchemexpress.com [medchemexpress.com]
